

JNJ-26993135: A Technical Guide to a Potent Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-26993135

Cat. No.: B1673010

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Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, **JNJ-26993135** effectively suppresses the production of LTB4, offering a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to **JNJ-26993135**.

Chemical Structure and Properties

JNJ-26993135, with the IUPAC name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-carboxylic acid, is a complex organic molecule with a molecular formula of C₂₀H₂₀N₂O₃S.^[1] Its chemical structure is characterized by a central piperidine-4-carboxylic acid moiety linked to a benzyl group, which in turn is substituted with a benzothiazol-2-yloxy group.

Image of **JNJ-26993135** Chemical Structure: (A 2D chemical structure image of **JNJ-26993135** would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of **JNJ-26993135** is presented in the table below. These properties are essential for understanding the compound's behavior in biological

systems and for formulation development.

Property	Value	Source
Molecular Formula	C20H20N2O3S	[1]
Molecular Weight	368.45 g/mol	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[2]
Storage Conditions	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.	[1]

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-[4-(1,3-benzothiazol-2-ylloxy)benzyl]piperidine-4-carboxylic acid	[1]
SMILES	<chem>O=C(O)C1CCN(Cc2ccc(Oc3nc4ccccc4s3)cc2)CC1</chem>	[1]
CAS Number	841202-16-2	[1]

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

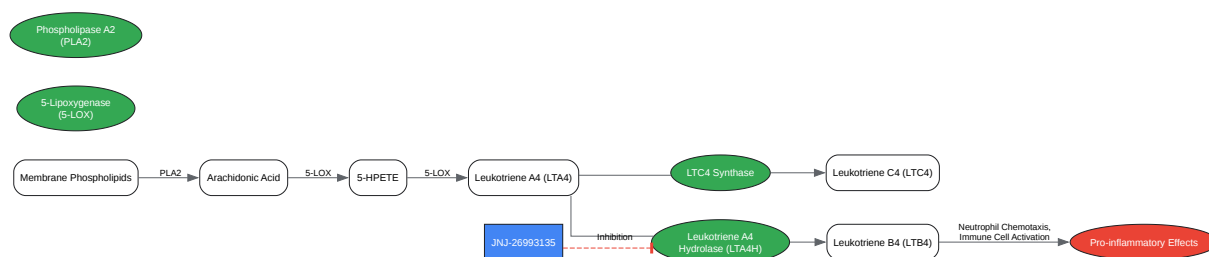
JNJ-26993135 exerts its anti-inflammatory effects by selectively inhibiting the enzyme leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the leukotriene biosynthesis pathway.[3][4] It catalyzes the conversion of

leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[3][5]

By inhibiting LTA4H, **JNJ-26993135** blocks the production of LTB4, thereby reducing the recruitment of inflammatory cells to sites of inflammation.[5] This targeted approach avoids the broader effects of less specific anti-inflammatory agents.

Leukotriene Biosynthesis Pathway and the Role of JNJ-26993135

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for **JNJ-26993135**.



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Caption: The leukotriene biosynthesis pathway and the inhibitory action of **JNJ-26993135** on LTA4H.

In Vitro and In Vivo Efficacy

The inhibitory activity of **JNJ-26993135** has been quantified in various experimental settings.

Assay Type	Target	Species	Potency (IC50)	Source
Epoxide Hydrolase Activity	Recombinant LTA4H	Human	10 nM	[2]
Aminopeptidase Activity	Recombinant LTA4H	Human	10 nM	[2]
ex vivo LTB4 Production	Whole Blood	Not Specified	339 nM	[2]

In preclinical models, **JNJ-26993135** has demonstrated dose-dependent inhibition of neutrophil influx and ear edema in a murine model of arachidonic acid-induced ear inflammation, with an ED50 of 1-3 mg/kg.[\[2\]](#)

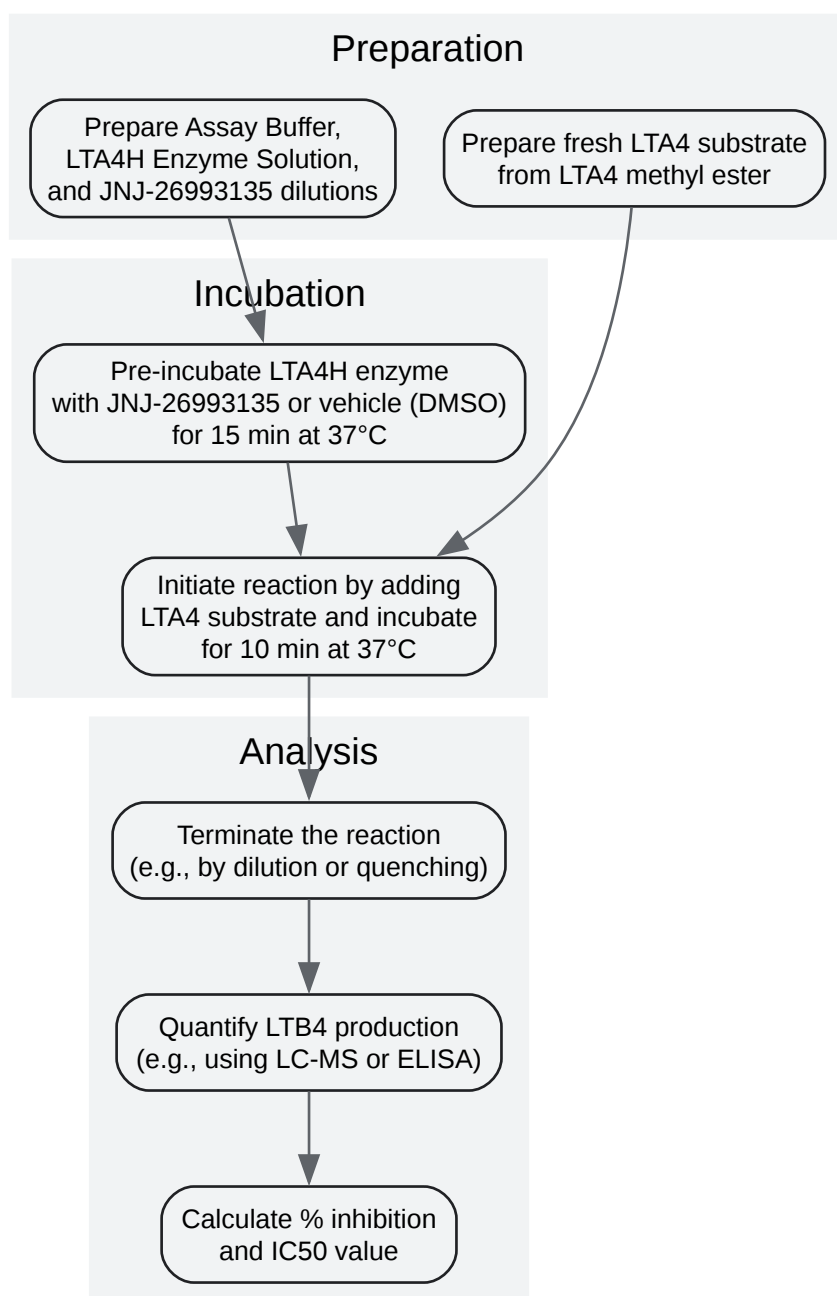
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating the activity of **JNJ-26993135**.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory effect of **JNJ-26993135** on the epoxide hydrolase activity of LTA4H.[\[6\]](#)

Workflow Diagram:



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Caption: Workflow for a typical in vitro LTA4H inhibition assay.

Detailed Protocol:

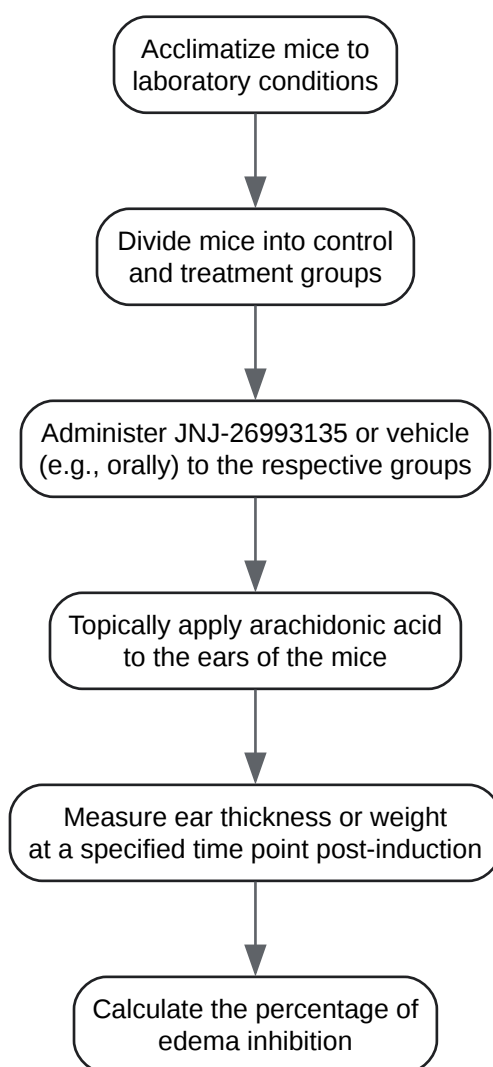
- Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA.[6]
- LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in the assay buffer.
- **JNJ-26993135**: Prepare a stock solution in DMSO and create serial dilutions to the desired test concentrations.
- LTA4 Substrate: Freshly prepare Leukotriene A4 (LTA4) by hydrolyzing LTA4 methyl ester in a degassed alkaline solution (e.g., 50 mM NaOH in cold acetone) under an inert atmosphere.[6]
- Assay Procedure:
 - In a reaction vessel, combine the LTA4H enzyme solution with either **JNJ-26993135** at various concentrations or the vehicle (DMSO) as a control.
 - Pre-incubate the mixture for approximately 15 minutes at 37°C.[6]
 - Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.
 - Incubate for a defined period, typically 10 minutes, at 37°C.[6]
- Termination and Analysis:
 - Stop the reaction, for instance, by diluting the reaction mixture 20-fold with the assay buffer.[6]
 - Quantify the amount of LTB4 produced using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
 - Calculate the percentage of inhibition for each concentration of **JNJ-26993135** and determine the IC50 value.

In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of **JNJ-26993135** in a living organism.

Workflow Diagram:



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Caption: Experimental workflow for the arachidonic acid-induced mouse ear edema model.

Detailed Protocol:

- Animal Handling and Dosing:
 - Use an appropriate strain of mice (e.g., CD-1 or BALB/c).
 - Administer **JNJ-26993135** or the vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
- Induction of Ear Edema:
 - Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) to the surface of one or both ears of each mouse.
- Assessment of Edema:
 - At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), humanely euthanize the mice.
 - Measure the extent of edema. This can be done by measuring the thickness of the ear using a digital caliper or by taking a biopsy punch of a defined area from both the treated and untreated ears and measuring their weights.
- Data Analysis:
 - The degree of edema is calculated as the difference in thickness or weight between the arachidonic acid-treated ear and the vehicle-treated or untreated ear.
 - The percentage of inhibition of edema by **JNJ-26993135** is calculated by comparing the edema in the treated group to that in the control group.

Conclusion

JNJ-26993135 is a well-characterized and highly effective inhibitor of leukotriene A4 hydrolase. Its potent and selective mechanism of action makes it a valuable tool for research into the role of leukotriene B4 in inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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- To cite this document: BenchChem. [JNJ-26993135: A Technical Guide to a Potent Leukotriene A4 Hydrolase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673010#jnj-26993135-chemical-structure-and-properties]

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